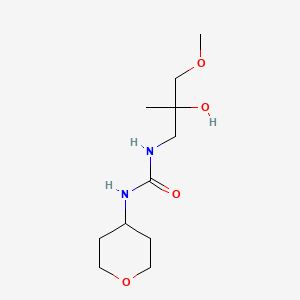

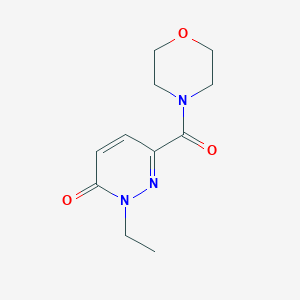

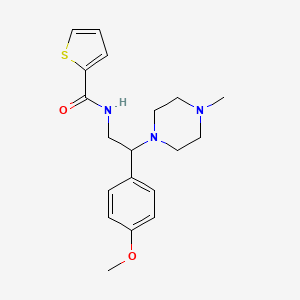

1-acetyl-N-(2-(methylthio)phenyl)azetidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Azetidines, such as 1-acetyl-N-(2-(methylthio)phenyl)azetidine-3-carboxamide, can be synthesized through various methods. One efficient way to synthesize functionalized azetidines is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .Molecular Structure Analysis

The molecular structure of 1-acetyl-N-(2-(methylthio)phenyl)azetidine-3-carboxamide is defined by its molecular formula, C13H16N2O2S. Further analysis would require more specific information or advanced analytical techniques not available in this context.Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 1-acetyl-N-(2-(methylthio)phenyl)azetidine-3-carboxamide:

Medicinal Chemistry

1-acetyl-N-(2-(methylthio)phenyl)azetidine-3-carboxamide: has shown potential in medicinal chemistry as a scaffold for developing new therapeutic agents. Its unique azetidine ring structure can be modified to enhance biological activity, making it a promising candidate for drug discovery .

Antimicrobial Agents

Research has indicated that derivatives of azetidine compounds, including 1-acetyl-N-(2-(methylthio)phenyl)azetidine-3-carboxamide , exhibit antimicrobial properties. These compounds can be synthesized and tested for activity against various bacterial and fungal pathogens, potentially leading to new antimicrobial drugs .

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes. By modifying its structure, researchers can develop potent enzyme inhibitors that may be used in treating diseases where enzyme regulation is crucial, such as cancer and metabolic disorders .

Chemical Synthesis

1-acetyl-N-(2-(methylthio)phenyl)azetidine-3-carboxamide: is valuable in organic synthesis due to its reactivity. It can be used as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic pathways and methodologies .

Material Science

In material science, this compound can be utilized to create novel materials with unique properties. Its incorporation into polymers or other materials can enhance their mechanical, thermal, or chemical properties, leading to advanced materials for various applications .

Pharmacokinetics Studies

The compound is also used in pharmacokinetics studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are crucial for determining the compound’s suitability as a drug candidate and optimizing its pharmacological profile .

Agricultural Chemistry

In agricultural chemistry, derivatives of 1-acetyl-N-(2-(methylthio)phenyl)azetidine-3-carboxamide are explored for their potential as agrochemicals. These compounds can be developed as pesticides or herbicides, contributing to crop protection and yield improvement .

Future Directions

Azetidines are important four-membered heterocycles used in organic synthesis and medicinal chemistry . Future research directions could include exploring new synthesis methods, investigating their reactivity under various conditions, and studying their potential applications in drug discovery, polymerization, and as chiral templates .

properties

IUPAC Name |

1-acetyl-N-(2-methylsulfanylphenyl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-9(16)15-7-10(8-15)13(17)14-11-5-3-4-6-12(11)18-2/h3-6,10H,7-8H2,1-2H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWVJILAXNXGLNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)C(=O)NC2=CC=CC=C2SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![((3aR,8aS)-8,8a-Dihydro-3aH-indeno[1,2-d]oxazol-2-yl)((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)methane](/img/structure/B2484099.png)

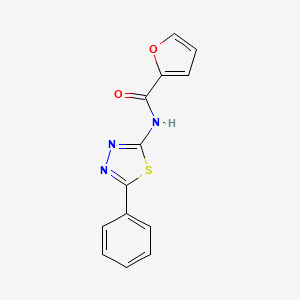

![2-[(2-Fluorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2484107.png)

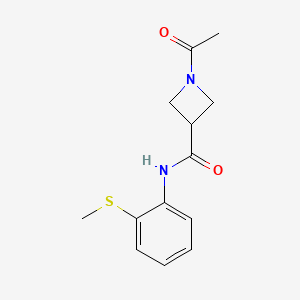

![3-(4-Methoxyphenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide](/img/structure/B2484112.png)

![3-[(2-Methylcyclopropyl)formamido]propanoic acid](/img/structure/B2484117.png)

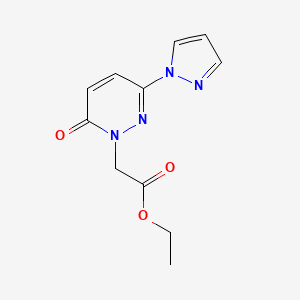

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2484119.png)